molecular formula C8H8O4 B155691 ethyl 2-(furan-2-yl)-2-oxoacetate CAS No. 1639-37-8

ethyl 2-(furan-2-yl)-2-oxoacetate

Cat. No. B155691
Key on ui cas rn: 1639-37-8
M. Wt: 168.15 g/mol
InChI Key: GZEXNXJQYUBHHP-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

2-(Furan-2-yl)-2-oxoacetic acid (15.0 g, 107 mmol) was dissolved in chloroform (420 mL) and treated with EtOH (165 mmol) and H2SO4 (1 mL). The reaction was heated to 65° C. overnight, at which point LC-MS indicated disappearance of starting material and product formation. The crude reaction was cooled and washed with sat. aq. NaHCO3 (3×100 mL) and brine (100 mL). The organics were concentrated to provide ethyl 2-(furan-2-yl)-2-oxoacetate (15.5 g, 64%) as a brown oil, which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:10])[C:7]([OH:9])=[O:8].[CH3:11][CH2:12]O.OS(O)(=O)=O>C(Cl)(Cl)Cl>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:10])[C:7]([O:9][CH2:11][CH3:12])=[O:8]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)O)=O
Name
Quantity
420 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
165 mmol
Type
reactant
Smiles
CCO
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 (3×100 mL) and brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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